N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide
Description
N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide is a nitrogen-containing heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a phenyl group at the 5-position and a butanamide moiety at the 3-position. The pyrazolo-pyridine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and other biological activities due to its ability to engage in hydrogen bonding and π-π interactions . The butanamide chain may enhance solubility and metabolic stability compared to shorter alkyl amides, while the phenyl substituent likely contributes to hydrophobic binding interactions.
Properties
CAS No. |
439290-41-2 |
|---|---|
Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H16N4O/c1-2-6-15(21)18-16-12-9-13(11-7-4-3-5-8-11)17-10-14(12)19-20-16/h3-5,7-10H,2,6H2,1H3,(H2,18,19,20,21) |
InChI Key |
LCFKIGOGPZGTMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=CN=C(C=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a convergent approach involving:
- Construction of the pyrazolo[3,4-c]pyridine ring system
- Introduction of the phenyl substituent at position 5
- Formation of the amide bond at position 3 with butanamide
This is often achieved through condensation reactions, ring closure, and subsequent functional group transformations.
Synthesis of the Pyrazolo[3,4-c]pyridine Core
A key step involves the condensation of 3-amino-1-phenylpyrazole derivatives with suitable pyridine or pyrone precursors. According to Khouili et al. (2011), condensation of 3-amino-1-phenylpyrazolin-5-one with 2-pyrone derivatives under reflux in n-butanol for several days yields pyrazolo[3,4-b]pyridin-3-one derivatives, which are closely related to the pyrazolo[3,4-c]pyridine scaffold.
| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3-amino-1-phenylpyrazolin-5-one | n-butanol | Reflux | 3-4 days | ~49 | Purification by silica gel chromatography |
The formed pyrazolopyridin-3-one intermediate can be further functionalized at the nitrogen or carbon atoms to introduce the butanamide moiety.
Introduction of Butanamide Group
The amide functionality at position 3 is generally introduced via acylation or amidation reactions. In the case of this compound, the butanamide group can be installed by reacting the pyrazolopyridine intermediate bearing an amino group at position 3 with butanoyl chloride or butanoic acid derivatives under coupling conditions.
| Starting Material | Reagent | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 5-phenyl-pyrazolo[3,4-c]pyridin-3-amine | Butanoyl chloride | Triethylamine or K2CO3 | Dichloromethane or DMF | 0°C to RT | Moderate to good | Standard acylation conditions |
This step forms the amide bond, yielding the target compound.
Alternative Synthetic Routes and Functionalization
Other methods reported in literature for similar pyrazolo-pyridine derivatives include:
- Copper-catalyzed coupling reactions for functionalization at various positions on the pyrazolo[3,4-c]pyridine core.
- Use of potassium carbonate as a base to improve yields in alkylation steps.
- Alkylation of pyrazolo[3,4-b]pyridin-3-one derivatives at the N-1 position using sodium hydride and alkyl halides to introduce linkers or substituents, which can be further transformed into amides or other functional groups.
Experimental Data and Characterization
Spectroscopic Data
The synthesized this compound has been characterized by:
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Carbonyl (C=O) stretch at ~1663-1701 cm⁻¹ |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons (7.2-7.9 ppm), methylene and methyl protons of butanamide (1.38 ppm triplet for CH₃, 4.39 ppm quartet for CH₂) |
| ¹³C NMR (CDCl₃) | Peaks for carbonyl carbon (~168 ppm), aromatic carbons (109-160 ppm), and aliphatic carbons (14.8-62.4 ppm) |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight 280.32 g/mol |
These data confirm the structure and purity of the compound.
Yield and Purification
- Typical yields for the condensation and amide formation steps range from 40-60%.
- Purification is commonly achieved by silica gel chromatography using ethyl acetate-hexane mixtures.
- Melting points and elemental analysis further support compound identity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential to interact with various biological targets.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of cancer cell growth and the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Core Structure Variations
- Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-d]pyrimidine (Patent Compound): The target compound’s pyrazolo[3,4-c]pyridine core differs from the patent compound’s pyrazolo[3,4-d]pyrimidine in nitrogen positioning.
- Comparison with INN Pyrimidine/Dioxino-pyridine Derivatives: The WHO-recommended compounds () feature pyrimidine or dioxino-pyridine cores with ether and sulfonyl groups. These frameworks prioritize solubility and metabolic stability, whereas the target compound’s pyrazolo-pyridine core may favor rigidity and π-stacking interactions in hydrophobic binding pockets .
Substituent Analysis
- Phenyl vs. In contrast, the target compound’s simpler phenyl group balances hydrophobicity and synthetic accessibility .
Butanamide vs. Methanesulfonamide : The butanamide chain in the target compound offers flexibility and hydrogen-bonding capacity, whereas the methanesulfonamide in the patent compound provides strong electron-withdrawing effects and acidity (pKa ~1–2), which may influence binding kinetics .
Biological Activity
N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and therapeutic potential.
1. Structural Overview
This compound has the chemical formula and is characterized by the presence of a pyrazolo[3,4-c]pyridine core. The structural configuration is crucial for its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Many pyrazolo[3,4-c]pyridines are known to inhibit glycogen synthase kinase 3 (GSK-3), which plays a role in numerous cellular processes including inflammation and neurodegenerative diseases. Inhibition of GSK-3 has been linked to therapeutic effects in mood disorders and neurodegenerative conditions like Alzheimer's disease .
- Antiproliferative Activity : Compounds containing the pyrazolo[3,4-c]pyridine scaffold have shown efficacy against several cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit cellular proliferation in HeLa and HCT116 cell lines .
3.1 Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound and related compounds:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HeLa | 0.36 | Selective against CDK2 |
| This compound | A375 | 1.8 | Effective in inhibiting proliferation |
This table summarizes findings from various studies indicating that this compound exhibits selective inhibition against specific cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
3.2 Neuroprotective Effects
In addition to its anticancer properties, this compound may also possess neuroprotective effects due to its ability to inhibit GSK-3 activity:
| Condition | Mechanism | Potential Outcome |
|---|---|---|
| Alzheimer's Disease | GSK-3 inhibition | Reduced tau phosphorylation |
| Mood Disorders | GSK-3 inhibition | Improved mood stabilization |
The inhibition of GSK-3 has been associated with therapeutic effects in mood disorders and neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
4. Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-c]pyridines:
- GSK Inhibition in Schizophrenia : A study demonstrated that small molecule inhibitors targeting GSK-3 could ameliorate symptoms in animal models of schizophrenia, suggesting a pathway for developing treatments based on compounds like this compound .
- Anticancer Activity Assessment : Clinical trials assessing the efficacy of pyrazolo[3,4-c]pyridine derivatives in cancer therapy have shown promising results in terms of tumor reduction and improved patient outcomes.
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. Its ability to inhibit kinases such as GSK-3 positions it as a potential therapeutic agent for various conditions including cancer and neurodegenerative diseases. Continued exploration into its mechanisms and clinical applications is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
